(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine: A Physicochemical & Application Profile
(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine: A Physicochemical & Application Profile
An In-Depth Technical Guide on the Physicochemical Properties and Applications of (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine.
Executive Summary
(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is a specialized chiral building block extensively utilized in modern drug discovery. It serves as a critical scaffold for introducing metabolic stability and precise conformational control into peptide mimetics and small molecule inhibitors.
The incorporation of the gem-difluoro moiety at the C4 position of the pyrrolidine ring is not merely a steric modification; it fundamentally alters the ring's electronic profile and pucker preference via the stereoelectronic gauche effect . This guide provides a comprehensive analysis of its physicochemical properties, handling protocols, and strategic application in medicinal chemistry.
Structural Identity & Molecular Logic
Nomenclature and Identification
-
IUPAC Name: tert-butyl (2S)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate[1][2]
-
Molecular Formula: C₁₀H₁₈F₂N₂O₂
-
Molecular Weight: 236.26 g/mol
-
SMILES: CC(C)(C)OC(=O)N1CC(F)(F)C[C@H]1CN
The Fluorine Effect: Conformational Control
Unlike its non-fluorinated parent, the 4,4-difluoro analog exhibits a defined ring pucker due to the hyperconjugative interaction between the C–F antibonding orbital (
-
Lipophilicity Modulation: The fluorine atoms lower the basicity of the nearby amines (inductive effect) and modulate the LogD, often improving membrane permeability compared to the hydrogenated analog.
-
Metabolic Blocking: The C4 position is a common site for oxidative metabolism (hydroxylation) in pyrrolidines. Fluorination effectively blocks this metabolic soft spot.
Physicochemical Profile
The following data aggregates experimental observations and high-fidelity computational predictions for the (S)-enantiomer.
Table 1: Key Physicochemical Constants
| Property | Value / Description | Context |
| Physical State | Viscous Oil to Low-Melting Solid | Tends to solidify upon prolonged storage at -20°C. |
| Boiling Point | ~280°C (Predicted at 760 mmHg) | Decomposes before boiling; distillable only under high vacuum.[3] |
| Density | 1.15 ± 0.05 g/cm³ | Higher than non-fluorinated analog (~1.04 g/cm³) due to F atoms. |
| pKa (Primary Amine) | 8.8 – 9.2 (Estimated) | Lower than non-fluorinated analog (~9.9) due to electron-withdrawing F atoms. |
| LogP | 1.3 – 1.6 | Moderate lipophilicity; suitable for CNS penetration optimization. |
| Solubility | High: DCM, MeOH, DMSO, EtOAcLow: Water, Hexanes | Boc group dominates solubility; highly soluble in polar organics. |
| Optical Rotation | Highly dependent on solvent and concentration; typically negative in MeOH. |
Spectroscopic Characterization
Accurate identification relies on detecting the specific splitting patterns induced by the fluorine atoms.
Nuclear Magnetic Resonance (NMR)
-
¹⁹F NMR (282 MHz, CDCl₃):
-
The two fluorine atoms at C4 are diastereotopic due to the chiral center at C2.
-
Signal: Appears as a complex AB pattern (or two multiplets) typically in the range of -100 to -115 ppm .
-
Coupling: Large geminal coupling (
) is characteristic.
-
-
¹H NMR (400 MHz, CDCl₃):
-
Boc Group: Singlet at
1.45 ppm (9H).[4] -
Aminomethyl (
): Multiplet at 2.8–3.0 ppm. -
Ring Protons: Complex multiplets due to H-F coupling (
).
-
Mass Spectrometry
-
ESI-MS: Positive mode typically shows
and . -
Fragment: Loss of Boc group (
) is a common fragmentation pathway, yielding the pyrrolidine core peak at .
Experimental Protocols
Protocol A: Quality Control via ¹⁹F NMR
Use this protocol to verify structural integrity and assess diastereomeric purity.
-
Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃.
-
Acquisition: Acquire a ¹⁹F NMR spectrum (proton-decoupled recommended for clarity).
-
Analysis:
Protocol B: Controlled Boc-Deprotection
The Boc group is acid-labile. However, the presence of fluorine atoms destabilizes the carbocation intermediate, sometimes requiring more vigorous conditions than standard proline derivatives.
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1). Step-by-Step:
-
Dissolution: Dissolve (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine (1.0 eq) in DCM (5 vol). Cool to 0°C.[4]
-
Acid Addition: Add TFA (5 vol) dropwise. Note: HCl in Dioxane is preferred if the TFA salt is undesirable.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor by TLC (ninhydrin stain) or LCMS.
-
Workup:
-
Concentrate in vacuo.[4]
-
Critical Step: Co-evaporate with toluene (3x) to remove excess TFA.
-
The product is obtained as the TFA salt (viscous oil).
-
-
Free Basing (Optional): Redissolve in DCM, wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate. Caution: The free amine is volatile and sensitive to CO₂.
Visualizations & Workflows
Figure 1: Synthesis & Derivatization Workflow
This diagram illustrates the standard pathway to access the target and its downstream utility.[7]
Caption: Synthesis pathway from 4,4-difluoroproline precursors to the target aminomethyl scaffold.
Figure 2: The Fluorine Gauche Effect
Visualizing how C4-fluorination dictates the ring conformation (C
Caption: The stereoelectronic influence of fluorine on pyrrolidine ring geometry.
Stability & Handling
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to atmospheric CO₂ (carbamate formation).
-
Thermal Stability: Stable up to ~60°C. Avoid heating above 100°C as Boc thermal cleavage can occur.
-
Incompatibility: Strong oxidizers, strong acids (removes Boc), acid chlorides (reacts with free amine).
References
-
Sigma-Aldrich. (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine Product Specification. Link
-
Linclau, B., et al. (2015). "Fluorinated Pyrrolidines: Synthesis and Physicochemical Properties." Chemical Reviews. Link
-
ChemScene. Compound Data: CAS 1363384-67-1. Link
-
Hodges, J. A., & Raines, R. T. (2003). "Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline." Journal of the American Chemical Society. Link
-
PubChem. Compound Summary for CAS 1363384-67-1. Link
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. chemscene.com [chemscene.com]
- 3. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 22977458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
